![molecular formula C31H42N2O3 B12468710 N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Edasalonexent is an orally administered small molecule designed to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection. It is being developed as a potential disease-modifying therapy for Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration and weakness .
Méthodes De Préparation
Edasalonexent is synthesized through a bifunctional approach that covalently links two bioactive compounds: salicylic acid and docosahexaenoic acid. The synthetic route involves the formation of an amide bond between the carboxyl group of salicylic acid and the amine group of docosahexaenoic acid . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane
Analyse Des Réactions Chimiques
Edasalonexent undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert edasalonexent into its reduced forms, although these reactions are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Edasalonexent has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of NF-κB and its effects on various biochemical pathways.
Biology: Researchers use edasalonexent to investigate the role of NF-κB in cellular processes such as inflammation, apoptosis, and immune response.
Medicine: Edasalonexent is being developed as a therapeutic agent for Duchenne muscular dystrophy and other NF-κB-mediated diseases.
Mécanisme D'action
Edasalonexent exerts its effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, edasalonexent reduces inflammation and muscle degeneration while promoting muscle regeneration . The molecular targets of edasalonexent include the p65 and p50 subunits of NF-κB, which are essential for its activation and function .
Comparaison Avec Des Composés Similaires
Edasalonexent is unique in its bifunctional design, which combines the anti-inflammatory properties of salicylic acid with the beneficial effects of docosahexaenoic acid. Similar compounds include:
Salicylic Acid: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Docosahexaenoic Acid: An omega-3 fatty acid with anti-inflammatory and neuroprotective properties.
Glucocorticoids: Steroid hormones that inhibit NF-κB but have significant side effects with long-term use.
Edasalonexent stands out due to its dual mechanism of action and its potential to provide therapeutic benefits without the adverse effects associated with glucocorticoids .
Propriétés
Formule moléculaire |
C31H42N2O3 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36) |
Clé InChI |
JQLBBYLGWHUHRW-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
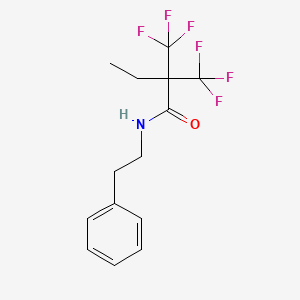
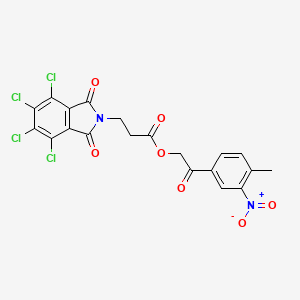
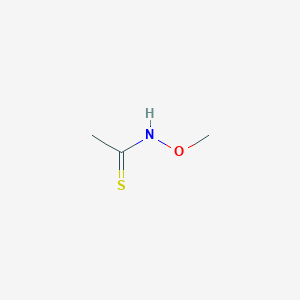
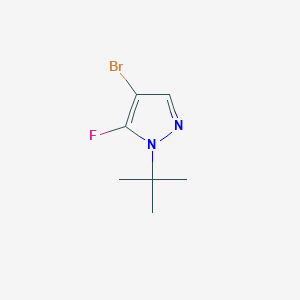
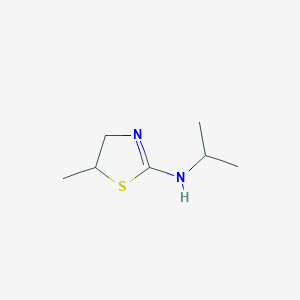
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
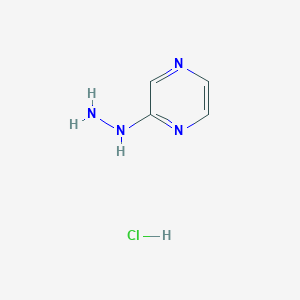
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
